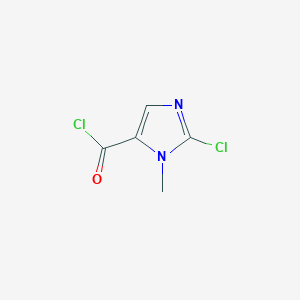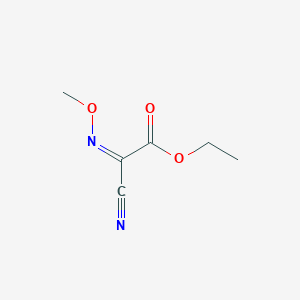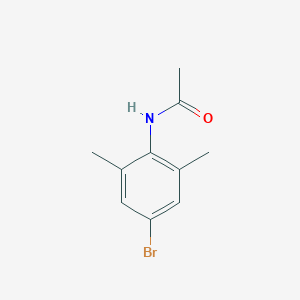
N-(4-bromo-2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-bromo-2,6-dimethylphenyl)acetamide" is not directly studied in the provided papers. However, similar compounds with structural variations have been investigated, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, studies on N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide have been conducted, which share the dimethylphenyl motif and an acetamide group . Additionally, research on compounds like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide provides information on the influence of bromine substituents on the phenyl ring, which is relevant to the target compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of appropriate phenyl derivatives with chloroacetamide or other acylating agents. For example, the synthesis of various acetamide derivatives has been reported, where different substituents on the phenyl ring and the acetamide nitrogen have been introduced to study their effects on biological activity and molecular conformation . These methods could potentially be adapted for the synthesis of "N-(4-bromo-2,6-dimethylphenyl)acetamide" by choosing the correct starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by X-ray crystallography, which provides detailed information about bond lengths, angles, and conformation. For instance, the crystal structure of a related compound, N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide, shows that the molecules are linked through N—H⋯O hydrogen bonds . Similarly, the dihedral angle between the phenyl rings and the acetamide group has been reported for various acetamide derivatives, which can influence the overall molecular geometry .
Chemical Reactions Analysis
Acetamide derivatives can undergo a variety of chemical reactions, including substitution and addition reactions. For example, N-bromoacetamide has been used to introduce bromine atoms into other molecules, demonstrating its reactivity as an electrophilic bromine source . Additionally, the presence of the acetamide group can influence the reactivity of the phenyl ring, as seen in the bromolactonisation of unsaturated carboxylic acids catalyzed by dimethylacetamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents like bromine and methyl groups can affect properties such as melting point, solubility, and reactivity. The intermolecular hydrogen bonding observed in crystal structures suggests that these compounds may have higher melting points and boiling points compared to their non-hydrogen-bonded counterparts . The electronic properties, such as frontier molecular orbital energies, can be studied using quantum chemical methods, which provide insights into the compound's reactivity and stability .
Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Agent
- Scientific Field: Pharmacology
- Application Summary: This compound has been synthesized and studied for its potential antimicrobial and antiproliferative activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Methods of Application: The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that some compounds have promising antimicrobial activity. Some compounds were found to be the most active ones against breast cancer cell line .
Neuroprotection
- Scientific Field: Neuroscience
- Application Summary: N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide has been shown to protect neurons from oxidative stress-induced cell death and reduce brain damage in animal models of stroke and traumatic brain injury.
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
- Results: The compound has been shown to reduce brain damage in animal models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-9(11)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYWLULGRRSFLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358201 |
Source


|
| Record name | 4-Bromo-2,6-dimethyl-N-acetylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)acetamide | |
CAS RN |
119416-26-1 |
Source


|
| Record name | 4-Bromo-2,6-dimethyl-N-acetylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)
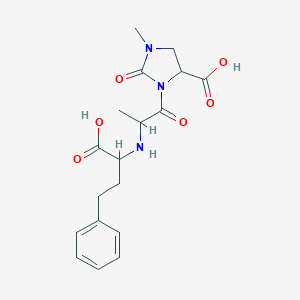

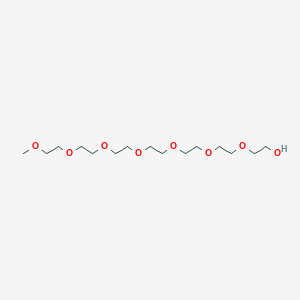
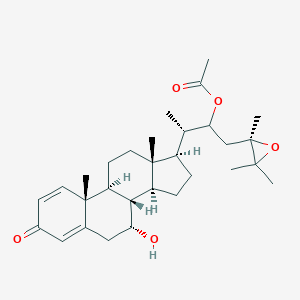
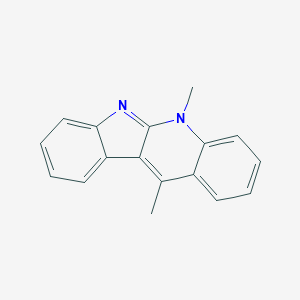
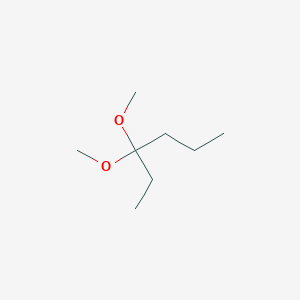
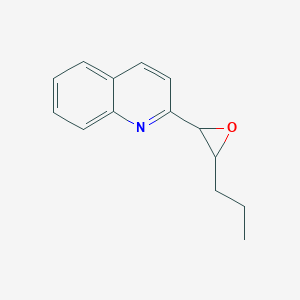
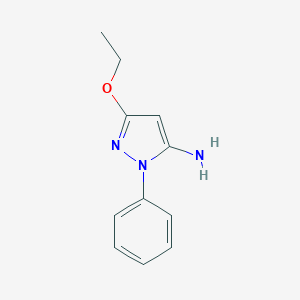
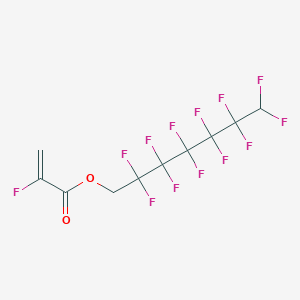
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)

